Rogocekib is classified as a synthetic organic compound. Its exact source is not well-documented in the available literature, suggesting that it may be produced through various synthetic pathways rather than being derived from natural products. The classification of Rogocekib typically falls under the category of small molecules used in medicinal chemistry and materials science.
The synthesis of Rogocekib can be approached through several methods, although specific protocols are not widely published. Common synthetic routes for similar compounds often involve:
Technical details regarding temperature, pressure, solvents, and reaction times are critical for optimizing the synthesis but are currently unspecified in the literature available.
The molecular structure of Rogocekib is characterized by its specific arrangement of atoms and functional groups. While detailed structural data such as X-ray crystallography results or NMR spectra are not provided in the current references, it is typical for compounds in this category to exhibit:
Further studies are necessary to elucidate the precise molecular geometry and electronic characteristics of Rogocekib.
Technical details regarding specific conditions (e.g., reagents used, yields achieved) are not available but would be critical for practical applications.
Further research is needed to clarify these mechanisms through experimental studies.
While comprehensive physical and chemical property data for Rogocekib are scarce, typical properties that might be investigated include:
Quantitative analyses such as boiling points, density, and refractive index would also contribute valuable information about Rogocekib's characteristics.
Rogocekib's potential applications span several scientific fields:
CDC2-like kinases function as master regulators of the splicing machinery by controlling the activity and localization of serine/arginine-rich splicing factor proteins through phosphorylation. Phosphorylation governs the interactions between serine/arginine-rich proteins and other spliceosome components, determining splice site selection and ultimately the isoforms generated from pre-messenger RNA transcripts. In prostate cancer, breast cancer, acute myeloid leukemia, and myelodysplastic syndromes, CLK1 and CLK2 are frequently overexpressed or hyperactivated. This dysregulation leads to a pathological reprogramming of the splicing landscape. Key cancer-relevant transcripts subjected to CLK-dependent aberrant splicing include genes central to cell cycle control (e.g., CENPE, ESCO2, CKAP2), mitotic spindle assembly (MELK), apoptosis regulation (BCLAF1, SREK1), and cellular adhesion/metastasis (ASPH, CD164). For instance, CLK-mediated phosphorylation shifts BCLAF1 splicing towards the BCLAF1-L isoform, a potent driver of cellular proliferation and tumorigenesis observed in aggressive colorectal and hepatocellular carcinomas. Similarly, in prostate cancer models, CLK1 overexpression promotes alternative splicing events generating isoforms that enhance cell cycle progression and confer survival advantages to malignant cells. The oncogenic transcription factor MYC further amplifies this vulnerability; MYC activation alters global splicing patterns independently of CLK transcription but concurrently increases cancer cell dependence on CLK activity for splicing fidelity. Tumors exhibiting MYC amplification or elevated CLK2 expression demonstrate heightened sensitivity to CLK inhibition, underscoring the kinase's critical role in maintaining the aberrant splicing programs that fuel malignancy. The detection of widespread and consistent CLK-dependent splicing alterations in cancer-associated genes across diverse tumor types solidifies the position of CLKs as pivotal contributors to the molecular pathogenesis of cancer through splicing dysregulation [3] [5] [7].
Table 1: CLK-Dependent Splicing Factors and Their Cancer-Relevant Targets
Splicing Factor | Primary CLK Kinase | Cancer-Relevant Splicing Target | Functional Consequence in Cancer | Tumor Context |
---|---|---|---|---|
Serine/Arginine-rich Splicing Factor 10 | CLK1, CLK2, CLK4 | BCLAF1 (BCLAF1-L isoform) | Enhanced proliferation, tumorigenicity | Colorectal, Hepatocellular |
Serine/Arginine-rich Splicing Factor 10 | CLK1, CLK2 | SREK1 (Altered isoforms) | Pro-survival signaling | Hepatocellular |
Multiple Serine/Arginine-rich Proteins | CLK1 | CENPE, ESCO2, CKAP2 | Dysregulated cell cycle progression | Prostate |
Multiple Serine/Arginine-rich Proteins | CLK1 | MELK | Aberrant mitotic spindle assembly | Prostate, Breast |
Multiple Serine/Arginine-rich Proteins | CLK1, CLK2 | ASPH, CD164 | Enhanced adhesion, migration, metastasis | Prostate, Leukemia |
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